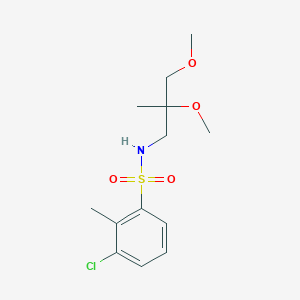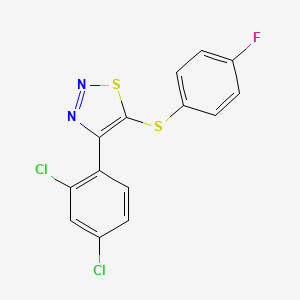
1-(4-Methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one . It belongs to a class of organic compounds known as dipeptides .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed . The molecular formula is C24H32N2O2 .Chemical Reactions Analysis
The chemical reactions of this compound have been studied . The study of the structure–activity relationships for this compound and its derivatives were carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . QSAR analysis revealed that polarisation, dipole moment, lipophilicity, energy parameters as well as the size of the molecule and its branching possessed the most significant effect on antioxidant activity .Aplicaciones Científicas De Investigación
QSAR Analysis of Derivatives
A study conducted QSAR analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one to explore their potential as antioxidants. The analysis involved calculating various molecular descriptors and building QSAR models to predict antioxidant activity. Key findings indicated that certain molecular properties, such as polarisation, dipole moment, and lipophilicity, significantly impact antioxidant activity. This study provides a theoretical basis for designing new potential antioxidants within this class of compounds (І. Drapak et al., 2019).
Inhibitors of HIV-1 Replication
Research on novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including a compound with a morpholino group, showed promising activity against HIV-1 replication. Two derivatives exhibited significant effectiveness, highlighting the potential of such compounds in HIV-1 treatment strategies (Zhiping Che et al., 2015).
Structural Analysis of Oxime Derivatives
A study on oxime derivatives containing morpholin groups provided insights into their crystalline structure and potential interactions. The analysis revealed specific configurations and interactions within the molecular structures, contributing to a deeper understanding of their chemical properties and potential applications (M. Dinçer et al., 2005).
Synthesis and Characterization of Dihydropyrimidinones
Another study focused on the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds were synthesized using an efficient method, and their three-dimensional structures were confirmed through X-ray crystallography. This research contributes to the development of new compounds with potential applications in various fields (M. A. Bhat et al., 2018).
Microwave-Assisted Synthesis of Mannich Bases
A study demonstrated an efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and secondary amines. This environmentally friendly method offers a novel alternative for synthesizing mono- and disubstituted Mannich bases, with compounds characterized by various spectroscopic techniques (Ghadah Aljohani et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-15(13(2)20)22-16(17-14-6-4-3-5-7-14)19(12)18-8-10-21-11-9-18/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBFPWWNAABEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC=CC=C2)N1N3CCOCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)

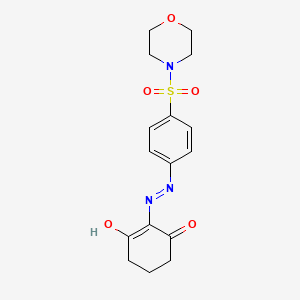
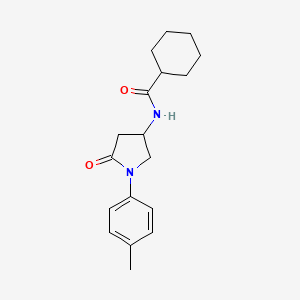
![Ethyl 3-(4-chlorophenyl)-5-(2-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832853.png)
![(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2832857.png)
![6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2832858.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-2-yl)propanoic acid](/img/structure/B2832859.png)
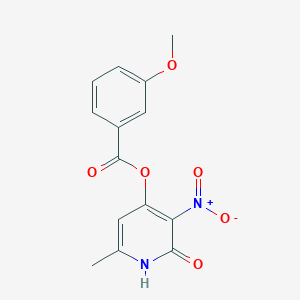
![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2832865.png)

